molecular formula C12H16OS B12655374 Tetrahydro-2-((methylphenyl)thio)-2H-pyran CAS No. 94247-87-7

Tetrahydro-2-((methylphenyl)thio)-2H-pyran

Cat. No.: B12655374
CAS No.: 94247-87-7
M. Wt: 208.32 g/mol
InChI Key: FASJGHIXLJLMTG-UHFFFAOYSA-N
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Description

Tetrahydro-2-((methylphenyl)thio)-2H-pyran is a heterocyclic compound that features a pyran ring with a sulfur atom and a methylphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2-((methylphenyl)thio)-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with a pyran derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the methylphenyl group or the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyran derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Tetrahydro-2-((methylphenyl)thio)-2H-pyran exerts its effects involves interactions with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, thereby modulating biological responses.

Comparison with Similar Compounds

    Thiophene derivatives: These compounds share the sulfur-containing heterocyclic structure and exhibit similar chemical reactivity.

    Pyran derivatives: Compounds with a pyran ring structure but different substituents.

    Thioxopyrimidines: These compounds also contain sulfur atoms and have been studied for their diverse biological activities.

Uniqueness: Tetrahydro-2-((methylphenyl)thio)-2H-pyran is unique due to the combination of the pyran ring and the methylphenylthio group, which imparts distinct chemical and biological properties

Properties

CAS No.

94247-87-7

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-(2-methylphenyl)sulfanyloxane

InChI

InChI=1S/C12H16OS/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13-12/h2-3,6-7,12H,4-5,8-9H2,1H3

InChI Key

FASJGHIXLJLMTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2CCCCO2

Origin of Product

United States

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